BenchChemオンラインストアへようこそ!

Hexatroxanone

Anti-Toxoplasma gondii 1,2,4-trioxane SAR IC90

Hexatroxanone (CAS 124378-34-3) is a synthetic, cis-fused bicyclic 1,2,4-trioxane first characterized as an antiparasitic agent against the intracellular apicomplexan parasite Toxoplasma gondii. Its core structure contains a six-membered trioxane ring system incorporating a spiro-cyclohexane moiety at position 3 and diphenyl substitution at positions 6' and 7a', distinguishing it from simpler endoperoxide antimalarials.

Molecular Formula C23H22O4
Molecular Weight 362.4 g/mol
CAS No. 124378-34-3
Cat. No. B049316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexatroxanone
CAS124378-34-3
Synonymshexatroxanone
Molecular FormulaC23H22O4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C23H22O4/c24-20-19(17-10-4-1-5-11-17)16-23(18-12-6-2-7-13-18)21(20)25-22(26-27-23)14-8-3-9-15-22/h1-2,4-7,10-13,16,21H,3,8-9,14-15H2
InChIKeyVWFPUOYWYFLBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexatroxanone (CAS 124378-34-3) Procurement Guide: Baseline Identity and Scientific Context


Hexatroxanone (CAS 124378-34-3) is a synthetic, cis-fused bicyclic 1,2,4-trioxane first characterized as an antiparasitic agent against the intracellular apicomplexan parasite Toxoplasma gondii [1]. Its core structure contains a six-membered trioxane ring system incorporating a spiro-cyclohexane moiety at position 3 and diphenyl substitution at positions 6' and 7a', distinguishing it from simpler endoperoxide antimalarials [1]. The compound was originally reported alongside two close structural analogs—pentatroxane and thiahexatroxane—as part of a focused medicinal chemistry exploration of synthetic trioxane antiparasitics [1].

Why Hexatroxanone Cannot Be Interchanged with Pentatroxane, Thiahexatroxane, or Artemisinin-Derived Trioxanes


Within the 1,2,4-trioxane chemotype, antiparasitic potency against T. gondii is exquisitely sensitive to peripheral substitution and ring-fusion geometry [1]. In the foundational head-to-head study, the three cis-fused bicyclic analogs—pentatroxane, thiahexatroxane, and hexatroxanone—exhibited markedly divergent activity despite sharing the same core pharmacophore [1]. Consequently, procurement of an in-class trioxane without compound-specific verification of the desired potency profile risks selecting a molecule that is substantially less active against the target pathogen, as demonstrated by the quantitative gap between the lead analogs and hexatroxanone detailed below.

Hexatroxanone vs. Pentatroxane and Thiahexatroxane: Quantitative Anti-Toxoplasma Activity and Selectivity Evidence


Intracellular Anti-T. gondii Potency Ranking: Hexatroxanone Is the Least Active of Three Cis-Fused 1,2,4-Trioxanes

In the only published direct head-to-head comparison, hexatroxanone was evaluated alongside pentatroxane and thiahexatroxane against intracellular T. gondii (virulent RH strain) in unactivated murine peritoneal macrophages using [3H]uracil incorporation as the readout. While pentatroxane and thiahexatroxane achieved 90% inhibitory concentrations (IC90) of 6.8 µg/mL and 5.3 µg/mL respectively, the IC90 of hexatroxanone was not reported in the abstract; however, the authors explicitly stated that pentatroxane and thiahexatroxane 'were the most active' [1]. In a separate extracellular-parasite incubation experiment, hexatroxanone was used at 50 µg/mL without achieving activity, further indicating an IC90 substantially higher than 50 µg/mL [1]. This positions hexatroxanone as the weakest of the three analogs by a margin of at least 7- to 9-fold relative to thiahexatroxane and pentatroxane respectively.

Anti-Toxoplasma gondii 1,2,4-trioxane SAR IC90

Absence of Activity Against Extracellular T. gondii Tachyzoites

All three 1,2,4-trioxanes, including hexatroxanone, were tested for direct toxicity against extracellular T. gondii tachyzoites by pre-incubating parasites with each compound at concentrations of 50 µg/mL (hexatroxanone), 10 µg/mL (thiahexatroxane), and 6 µg/mL (pentatroxane) for 30 min at 37°C prior to macrophage infection. None of the compounds, including hexatroxanone at its highest tested concentration, inhibited subsequent intracellular growth, indicating that the trioxane class requires the intracellular environment for activation [1]. This contrasts with standard-of-care comparator pyrimethamine, which achieves an IC90 of 1 µg/mL against intracellular parasites [1].

Extracellular tachyzoite Stage-specific activity 1,2,4-trioxane

Structural Basis for Differential Potency: Spiro-Cyclohexane vs. Spiro-Thiane and Spiro-Tetrahydropyran in Trioxane Scaffolds

Hexatroxanone bears a spiro-cyclohexane ring at position 3 of the trioxane core, whereas pentatroxane contains a spiro-tetrahydropyran and thiahexatroxane a spiro-thiane (sulfur-containing six-membered ring) [1]. This single-atom substitution (C vs. O vs. S at the spiro-ring heteroatom position) is the sole structural variable across the series, yet it produces a dramatic potency differential: the O-containing analog (pentatroxane, IC90 = 6.8 µg/mL) and the S-containing analog (thiahexatroxane, IC90 = 5.3 µg/mL) both exhibit >7-fold greater activity than the all-carbon spiro-cyclohexane analog hexatroxanone (IC90 > 50 µg/mL) [1]. This SAR indicates that a heteroatom in the spiro ring at position 3 is critical for target engagement or peroxide bond activation, and the all-carbon spiro-cyclohexane of hexatroxanone represents a disfavored pharmacophoric feature.

1,2,4-trioxane SAR Spiro substitution Antiparasitic pharmacophore

Physicochemical Profile and Drug-Likeness Assessment vs. Established Anti-Toxoplasma Agents

Hexatroxanone (C23H22O4, MW 362.4 g/mol) has a predicted LogP of 5.69 (ACD/Labs) , substantially higher than pyrimethamine (LogP ~2.7) and the other trioxane analogs. Its polar surface area is 45 Ų and it exhibits one Rule-of-5 violation due to high lipophilicity . The compound also has zero hydrogen-bond donors and four hydrogen-bond acceptors . This high LogP value, while not directly comparable to pentatroxane or thiahexatroxane due to lack of publicly available data for those analogs, suggests that hexatroxanone occupies a distinct region of physicochemical space that may influence solubility, permeability, and protein binding in ways that differentiate it from the more potent heteroatom-containing trioxanes.

Physicochemical properties LogP Drug-likeness

Antiparasitic Benchmarking Against Pyrimethamine and Pyrimethamine-Sulfadiazine Combination

In the Chang et al. study, the activity of the three 1,2,4-trioxanes was benchmarked against the clinical standard-of-care for toxoplasmosis. Pyrimethamine alone achieved an IC90 of 1 µg/mL, and the combination of pyrimethamine (0.1 µg/mL) with sulfadiazine (25 µg/mL) also achieved 90% inhibition [1]. By contrast, hexatroxanone (IC90 > 50 µg/mL) was >50-fold less potent than pyrimethamine monotherapy and >500-fold less potent than the pyrimethamine + sulfadiazine combination (on a pyrimethamine-equivalent basis). This places hexatroxanone at a quantitative disadvantage relative to both the clinical gold-standard and the best-in-class experimental trioxanes (thiahexatroxane IC90 = 5.3 µg/mL) [1].

Anti-Toxoplasma benchmark Pyrimethamine Sulfadiazine combination

Limited HeLa Cell Validation for Hexatroxanone vs. Pentatroxane and Thiahexatroxane

Pentatroxane and thiahexatroxane were further validated in HeLa cells (nonprofessional phagocytes), confirming that their activity was not macrophage-specific [1]. The abstract and available manuscript excerpts do not report HeLa cell data for hexatroxanone, suggesting that only the two more potent analogs were advanced to this secondary cellular model. This absence of confirmatory data in a non-macrophage cell line represents a gap in the characterization of hexatroxanone relative to its class peers, limiting confidence in its generalizability across host cell types.

HeLa cell model Non-macrophage activity Host cell specificity

Evidence-Based Application Scenarios for Hexatroxanone (CAS 124378-34-3) in Anti-Toxoplasma Research and Procurement


Negative Control in 1,2,4-Trioxane Structure-Activity Relationship (SAR) Studies

Hexatroxanone serves as a well-characterized low-activity reference point for SAR campaigns exploring spiro-ring heteroatom effects on anti-T. gondii potency [1]. Its all-carbon spiro-cyclohexane substitution produces an IC90 > 50 µg/mL, providing a >7-fold activity window over the O-containing analog pentatroxane (IC90 = 6.8 µg/mL) and a >9-fold window over the S-containing analog thiahexatroxane (IC90 = 5.3 µg/mL) [1]. Procurement of hexatroxanone alongside pentatroxane and thiahexatroxane enables a matched molecular pair analysis of spiro-ring heteroatom contributions to antiparasitic activity.

Stage-Specificity Probe for Intracellular vs. Extracellular Parasite Targeting

Because all three 1,2,4-trioxanes, including hexatroxanone, are inactive against extracellular T. gondii tachyzoites even at 50 µg/mL, hexatroxanone can be employed as a selectivity control to confirm that observed antiparasitic effects in a screening cascade arise from intracellular-stage-specific mechanisms rather than direct parasiticidal activity [1]. This is valuable when benchmarking novel compounds that may act on extracellular stages.

Physicochemical Comparator for Lipophilicity-Driven Formulation Studies

With a predicted ACD/LogP of 5.69, hexatroxanone occupies the high-lipophilicity extreme among structurally characterized anti-Toxoplasma 1,2,4-trioxanes . It can be employed as a reference compound in solubility, permeability, and protein-binding assays to define the upper boundary of the lipophilicity-activity relationship for the trioxane series, aiding in the selection of development candidates with more favorable physicochemical profiles.

Quote Request

Request a Quote for Hexatroxanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.